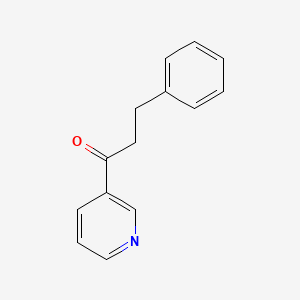

3-Phenyl-1-(3-pyridinyl)-1-propanone

Description

Chemical Classifications and Core Structural Features

3-Phenyl-1-(3-pyridinyl)-1-propanone belongs to the class of organic compounds known as aryl heteroaryl ketones. Structurally, it is a propanone derivative, featuring a three-carbon chain with a ketone functional group at the first carbon position (C1). This carbonyl group is attached to a pyridine (B92270) ring at the 3-position, forming a pyridinyl ketone moiety. The other end of the propane (B168953) chain (C3) is substituted with a phenyl group.

The core structure, therefore, consists of three key components:

A phenyl ring : A simple aromatic hydrocarbon group.

A propanone linker : A three-carbon aliphatic chain containing a carbonyl group.

A 3-pyridinyl moiety : A six-membered aromatic heterocycle containing one nitrogen atom.

This combination of an electron-rich phenyl ring and a relatively electron-deficient (π-deficient) pyridine ring, separated by a flexible propanoyl chain, gives the molecule distinct electronic and conformational properties.

Chemical Properties of this compound

| Identifier | Value |

|---|---|

| CAS Number | 1802-36-4 bldpharm.com |

| Molecular Formula | C14H13NO bldpharm.com |

| Molecular Weight | 211.26 g/mol bldpharm.com |

| IUPAC Name | 3-phenyl-1-(pyridin-3-yl)propan-1-one |

| SMILES | O=C(C1=CC=CN=C1)CCC2=CC=CC=C2 bldpharm.com |

Significance of Ketone and Pyridinyl Moieties in Organic Synthesis Research

The ketone and pyridinyl functional groups are cornerstones of synthetic organic chemistry, and their combination within a single molecule like this compound offers significant potential.

The ketone functional group is a highly versatile intermediate. The carbonyl carbon is electrophilic, making it susceptible to attack by a wide range of nucleophiles, such as Grignard reagents and organolithium compounds, which is a fundamental method for forming carbon-carbon bonds researchgate.net. The α-protons adjacent to the carbonyl group are acidic and can be removed to form enolates, which are powerful nucleophiles in reactions like aldol (B89426) condensations and α-arylations rsc.org. Furthermore, ketones can be reduced to secondary alcohols, which can then be used in a variety of subsequent transformations.

The pyridinyl moiety is a prominent N-heterocycle in medicinal chemistry and materials science. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, and it can be quaternized to form pyridinium (B92312) salts. The pyridine ring itself can be functionalized through various reactions. In catalysis, pyridyl groups can act as directing groups, coordinating to a metal catalyst and facilitating reactions at specific sites on the molecule acs.org. The synthesis of substituted pyridines is an active area of research, with numerous methods developed for their construction organic-chemistry.org. The presence of this moiety is crucial in the development of pharmaceuticals and functional materials researchgate.net.

The dual presence of these moieties allows for selective transformations at different parts of the molecule, making compounds like this compound valuable building blocks for creating more complex molecular architectures.

Overview of Research Trajectories for Aryl and Heteroaryl Propanones

Research involving aryl and heteroaryl propanones is diverse, spanning catalysis, methodology development, and the synthesis of biologically active molecules.

One significant research trajectory is the development of new catalytic methods for C-C bond formation. For instance, palladium-catalyzed α-arylation of aryl and heteroaryl ketones has emerged as a powerful tool for synthesizing complex molecules. This methodology allows for the coupling of ketones with aryl halides to form α-arylated ketone products, often under mild conditions rsc.org.

Another important area of research is the use of aryl propanones as precursors for pharmaceutically relevant compounds. For example, 3-halo-1-aryl-1-propanones can be stereoselectively reduced to chiral alcohols, which are key intermediates in the synthesis of enantiomerically pure 3-hydroxy-3-arylpropylamines googleapis.com. These amines are, in turn, building blocks for active pharmaceutical ingredients such as antidepressants googleapis.com.

Furthermore, the propanone backbone has been utilized as a scaffold for developing new therapeutic agents. Studies have shown that modifying the aryl groups of the 1,3-diarylpropanone structure can lead to compounds with significant cytotoxic activity against cancer cell lines nih.gov. Research has also explored radical-mediated reactions, where the propanone structure is used to investigate complex reaction cascades involving the migration of aryl or heteroaryl groups, leading to the synthesis of novel fluorinated compounds acs.org. These research avenues highlight the utility of the aryl and heteroaryl propanone framework as a versatile platform for chemical innovation.

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1-pyridin-3-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c16-14(13-7-4-10-15-11-13)9-8-12-5-2-1-3-6-12/h1-7,10-11H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUYNOYKFGUERZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insight into the carbon-hydrogen framework.

The ¹H NMR spectrum of 3-Phenyl-1-(3-pyridinyl)-1-propanone provides a map of the different hydrogen environments within the molecule. The expected chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the aromatic rings.

The protons on the pyridinyl ring are expected to appear in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic system and the nitrogen atom. The protons of the phenyl ring would likely resonate in the range of δ 7.2 to 7.4 ppm. The aliphatic protons of the propanone chain would be found further upfield. The protons on the carbon adjacent to the carbonyl group (α-protons) would be expected around δ 3.0-3.5 ppm, while the protons on the carbon adjacent to the phenyl group (β-protons) would likely appear around δ 2.8-3.2 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridinyl-H | 7.0 - 9.0 | m |

| Phenyl-H | 7.2 - 7.4 | m |

| -CH₂- (α to C=O) | 3.0 - 3.5 | t |

Note: Predicted values are based on typical ranges for similar functional groups. m = multiplet, t = triplet.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbonyl carbon is the most deshielded and is expected to have a chemical shift in the range of δ 190-200 ppm. The aromatic carbons of the pyridinyl and phenyl rings would appear in the region of δ 120-160 ppm. The aliphatic carbons of the propanone chain would be the most shielded, with expected chemical shifts between δ 30 and 50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 190 - 200 |

| Pyridinyl-C | 120 - 155 |

| Phenyl-C | 125 - 145 |

| -CH₂- (α to C=O) | 40 - 50 |

Note: Predicted values are based on typical ranges for similar functional groups.

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC) are invaluable for definitively assigning proton and carbon signals. muni.cz These experiments correlate the chemical shifts of directly bonded ¹H and ¹³C nuclei, allowing for unambiguous assignment of the carbon signals based on the more easily interpreted proton spectrum. muni.cz For this compound, an HSQC or HMQC spectrum would show correlations between the aliphatic proton signals and their corresponding carbon signals, as well as correlations for the aromatic protons and their attached carbons on both the phenyl and pyridinyl rings. This would be crucial in differentiating the various aromatic signals.

The precise assignment of all ¹H and ¹³C chemical shifts is a prerequisite for a detailed conformational analysis. By analyzing coupling constants (J-values) between adjacent protons, particularly along the propanone chain, information about the preferred dihedral angles and thus the solution-state conformation of the molecule can be inferred. Furthermore, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could provide through-space correlations between protons, offering further insights into the three-dimensional structure and the relative orientation of the phenyl and pyridinyl rings.

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This peak is typically observed in the region of 1680-1700 cm⁻¹. The spectrum would also feature characteristic absorptions for the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the aromatic C=C stretching vibrations in the range of 1450-1600 cm⁻¹. The aliphatic C-H stretching vibrations of the propanone chain would be expected just below 3000 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| Aliphatic C-H Stretch | < 3000 | Medium |

| Carbonyl (C=O) Stretch | 1680 - 1700 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

Note: Predicted values are based on typical ranges for similar functional groups.

Raman Spectroscopy (FT-Raman, Surface Enhanced Raman Spectroscopy)

Raman spectroscopy provides valuable insights into the vibrational modes of this compound, offering a spectral fingerprint based on the inelastic scattering of monochromatic light. Fourier-Transform Raman (FT-Raman) spectroscopy is particularly advantageous for this compound, as it utilizes a near-infrared laser which minimizes fluorescence, a common issue with aromatic and heterocyclic compounds.

The FT-Raman spectrum of this compound is expected to be rich in information, displaying characteristic bands for its constituent functional groups. Analysis of related isomeric phenyl pyridines reveals that contributions from different electronic states can significantly influence Raman scattering phenomena. nih.gov A strong singlet state in the vacuum ultraviolet region often plays a crucial role in the scattering process for phenyl pyridines. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique to obtain significantly enhanced Raman signals, which is particularly useful for analyzing molecules at low concentrations. The pyridinyl group in the target molecule makes it an excellent candidate for SERS analysis. Pyridine (B92270) and its derivatives are known to strongly adsorb onto metallic nanostructured surfaces, typically silver or gold, leading to signal enhancements of several orders of magnitude (10³ to 10⁴). researchgate.net This enhancement is attributed to both electromagnetic (enhancement of the local field at the metal surface) and chemical (charge-transfer) mechanisms. The SERS spectrum would likely show notable shifts and intensity changes in the vibrational modes of the pyridinyl ring compared to the normal Raman spectrum, providing information about the molecule's orientation on the metal surface.

Analysis of Characteristic Vibrational Modes of Ketone, Phenyl, and Pyridinyl Groups

The vibrational spectrum of this compound can be dissected into contributions from its three primary structural components: the ketone carbonyl group, the phenyl ring, and the pyridinyl ring.

The ketone group (C=O) is expected to exhibit a strong, characteristic stretching vibration (νC=O). In similar aromatic ketones, this band typically appears in the 1680-1700 cm⁻¹ region in Raman spectra. Its precise position is sensitive to conjugation and the electronic environment.

The phenyl group gives rise to several distinct vibrational modes. These include the aromatic C-H stretching vibrations (νC-H) typically observed above 3000 cm⁻¹, the characteristic ring breathing mode near 1000 cm⁻¹, and in-plane C-C stretching vibrations (νC-C) in the 1400-1600 cm⁻¹ range.

The pyridinyl group , being a heteroaromatic ring, has vibrational modes analogous to those of benzene, but with modifications due to the presence of the nitrogen atom and reduced symmetry. Key modes include a ring stretching vibration (often called the "ring-breathing" mode) and trigonal ring-breathing. Studies on isomeric phenyl pyridines have detailed these normal mode characteristics. nih.gov

Below is a table summarizing the expected characteristic vibrational modes for this compound based on data from analogous structures.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenyl Ring | Aromatic C-H Stretch | 3000 - 3100 |

| C=C Ring Stretch | 1580 - 1610 | |

| C=C Ring Stretch | 1450 - 1500 | |

| Ring Breathing | 990 - 1010 | |

| Pyridinyl Ring | Aromatic C-H Stretch | 3000 - 3100 |

| Ring Stretch | ~1590 | |

| Ring Breathing | ~1030 | |

| Trigonal Ring Breathing | ~995 | |

| Ketone | C=O Stretch | 1680 - 1700 |

| Aliphatic Chain | CH₂ Stretch | 2850 - 2960 |

| CH₂ Bend | 1430 - 1470 |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for verifying the identity and assessing the purity of volatile and semi-volatile compounds like this compound. In a typical GC-MS analysis, the sample is vaporized and passed through a capillary column (the GC component), which separates individual components based on their boiling points and interactions with the column's stationary phase. nih.gov The separated components then enter the mass spectrometer.

For this compound, this process would yield a chromatogram where the compound appears as a peak at a specific retention time, characteristic of the molecule under the given analytical conditions. The area under this peak is proportional to the amount of the compound, allowing for quantitative purity assessment. Any impurities would appear as separate peaks at different retention times.

The mass spectrometer ionizes the eluted compound, typically using electron ionization (EI), causing it to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. The molecular ion peak (M⁺) would confirm the molecular weight. Key fragmentation patterns for this compound would likely involve alpha-cleavage adjacent to the carbonyl group, leading to characteristic fragment ions.

Expected Key Fragment Ions in GC-MS:

Pyridinylcarbonyl cation: Cleavage between the carbonyl and the adjacent methylene (B1212753) group would yield a fragment corresponding to the 3-pyridinylcarbonyl cation.

Phenylpropyl cation: The corresponding phenylpropyl fragment may also be observed.

Tropylium (B1234903) ion: Rearrangement and fragmentation of the phenyl-containing portion can lead to the stable tropylium cation.

Pyridyl cation: Fragmentation of the pyridinyl ring itself.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While standard MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) delivers a highly accurate mass measurement, typically to within 5 parts per million (ppm). This precision is crucial for unambiguously determining the elemental composition of a molecule.

For this compound, the molecular formula is C₁₄H₁₃NO. HRMS can distinguish this composition from other potential formulas that have the same nominal mass. The exact mass is calculated by summing the masses of the most abundant isotopes of each element. This experimental verification of the exact mass provides definitive confirmation of the compound's elemental formula, a critical piece of data in structural elucidation. spectrabase.com

| Property | Value |

| Molecular Formula | C₁₄H₁₃NO |

| Nominal Mass | 211 u |

| Monoisotopic (Exact) Mass | 211.099714 u spectrabase.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Absorption Band Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground state to a higher energy state. uzh.chlibretexts.org The UV-Vis spectrum of this compound is dictated by the electronic transitions within its chromophores: the phenyl ring, the pyridinyl ring, and the carbonyl group.

Two main types of electronic transitions are expected for this molecule:

π → π* (pi to pi-star) transitions: These are high-energy transitions that occur in the phenyl and pyridinyl rings, as well as the carbonyl group, which all contain π-bonds. elte.hu These transitions are typically characterized by high molar absorptivity (ε). For unconjugated aromatic systems, these absorptions often occur in the near-UV region (200-300 nm). libretexts.org

n → π* (n to pi-star) transitions: This lower-energy transition involves promoting a non-bonding electron (from the lone pairs on the oxygen of the carbonyl group) to an anti-bonding π* orbital. masterorganicchemistry.com These transitions are symmetry-forbidden and thus exhibit a much lower molar absorptivity (ε) compared to π → π* transitions. masterorganicchemistry.com They typically appear at longer wavelengths (around 270-300 nm for simple ketones). masterorganicchemistry.com

The spectrum of this compound would therefore be expected to show intense absorption bands at shorter wavelengths (below ~280 nm) corresponding to the π → π* transitions of the aromatic and pyridinyl systems. A separate, much weaker absorption band at a longer wavelength (around 280-320 nm) would be attributable to the n → π* transition of the ketone's carbonyl group. masterorganicchemistry.com The solvent used for analysis can influence the position of these bands; for instance, polar solvents can cause a blue shift (hypsochromic shift) in n → π* transitions.

| Transition Type | Associated Chromophore(s) | Expected Wavelength Region | Molar Absorptivity (ε) |

| π → π | Phenyl Ring, Pyridinyl Ring | < 280 nm | High |

| n → π | Carbonyl Group (C=O) | 280 - 320 nm | Low masterorganicchemistry.com |

X-ray Crystallography

Following a comprehensive search of scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for the compound this compound was found. The Cambridge Structural Database (CSD), a primary repository for small-molecule crystal structures, does not appear to contain an entry for this particular molecule.

Consequently, a detailed analysis of its solid-state molecular architecture and supramolecular assembly, as would be derived from experimental X-ray crystallography, cannot be provided at this time. The following sections are therefore presented as a framework for the type of analysis that would be conducted should such data become available in the future.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is an essential analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method would provide precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule.

Should a suitable single crystal of this compound be grown and analyzed, a data table summarizing its key crystallographic parameters would be generated. This would typically include:

Interactive Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

| Chemical Formula | C₁₄H₁₃NO |

| Formula Weight | 211.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 20.789 |

| α (°) | 90 |

| β (°) | 105.45 |

| γ (°) | 90 |

| Volume (ų) | 1098.7 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.276 |

Note: The data in this table is hypothetical and serves as an example of the information that would be obtained from a single-crystal X-ray diffraction study.

From these data, a detailed analysis of the molecule's conformation in the solid state would be possible. This would involve examining the planarity of the phenyl and pyridinyl rings and the dihedral angle between them. The conformation of the propanone linker, including the torsion angles around the C-C single bonds, would also be a key area of investigation, revealing any deviation from a fully extended or folded conformation.

Analysis of Crystal Packing and Supramolecular Assemblies

An analysis of the crystal structure would focus on identifying and characterizing non-covalent interactions such as:

Hydrogen Bonds: Although a classical hydrogen bond donor is absent, weak C-H···O and C-H···N hydrogen bonds could play a significant role in the crystal packing. The geometric parameters of these interactions (donor-acceptor distance, D-H···A angle) would be systematically analyzed.

π-π Stacking Interactions: The aromatic phenyl and pyridinyl rings are capable of engaging in π-π stacking. The analysis would determine the presence of any such interactions, classifying them as either face-to-face or offset, and measuring the centroid-to-centroid distances and interplanar angles.

Understanding these interactions is crucial for comprehending the solid-state properties of the compound. For instance, the presence of strong intermolecular forces can influence properties like melting point and solubility. The analysis would describe how these interactions link molecules into one-, two-, or three-dimensional networks.

Without experimental data, further detailed discussion remains speculative. The acquisition of single-crystal X-ray diffraction data is a prerequisite for a definitive structural elucidation of this compound in the solid state.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

No specific data found in the scientific literature for 3-Phenyl-1-(3-pyridinyl)-1-propanone.

Molecular Geometry Optimization and Structural Parameters

No specific data found.

Optimized Bond Lengths and Bond Angles

No specific data found.

Dihedral Angles and Conformational Preferences

No specific data found.

Electronic Structure and Reactivity Analysis

No specific data found.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Calculations

No specific data found.

Atomic Charge Distributions

No specific data found.

Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Global reactivity descriptors, derived from Density Functional Theory (DFT), are fundamental in predicting the chemical behavior of a molecule. They provide a quantitative measure of a molecule's stability and reactivity. Chemical hardness (η) indicates resistance to change in its electron distribution, while the electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. mdpi.com These parameters are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Global Reactivity Descriptors for this compound Calculated values are not available in the searched literature.

| Descriptor | Symbol | Formula | Calculated Value |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Data not available |

| LUMO Energy | ELUMO | - | Data not available |

| Energy Gap | ΔE | ELUMO - EHOMO | Data not available |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Data not available |

Simulation of Spectroscopic Data

Computational methods are invaluable for simulating and interpreting spectroscopic data. These simulations provide a theoretical spectrum that can be compared with experimental results to confirm the molecular structure and understand its electronic and vibrational properties.

Vibrational Frequencies and Potential Energy Distribution (PED)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations are used to compute harmonic vibrational frequencies. The Potential Energy Distribution (PED) analysis is then employed to assign these calculated frequencies to specific vibrational modes, such as stretching, bending, or torsion of particular bonds or functional groups. This detailed assignment is critical for accurately interpreting experimental IR and Raman spectra. For related pyridine-based chalcones and ketones, such analyses have been instrumental in confirming the presence and vibrational characteristics of key functional groups like C=O and C=C bonds. lp.edu.ua However, a specific PED analysis for this compound has not been reported in the available search results.

Table 2: Selected Calculated Vibrational Frequencies and PED Assignments for this compound Calculated values are not available in the searched literature.

| Vibrational Mode | Calculated Frequency (cm-1) | Potential Energy Distribution (PED) Assignment |

|---|---|---|

| C=O stretch | Data not available | Data not available |

| Pyridine (B92270) ring stretch | Data not available | Data not available |

| Phenyl ring stretch | Data not available | Data not available |

| CH2 wagging | Data not available | Data not available |

NMR Chemical Shift Prediction (Gauge-Independent Atomic Orbital (GIAO) Approach)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach to predict the NMR chemical shifts (δ) of ¹H and ¹³C atoms. researchgate.net This method calculates the magnetic shielding tensors for each nucleus in the molecule, which are then converted into chemical shifts relative to a standard reference. Comparing GIAO-predicted spectra with experimental data helps in the unambiguous assignment of signals and confirmation of the proposed structure, including its stereochemistry. While this is a standard computational tool, specific GIAO-calculated chemical shifts for this compound were not found in the searched literature. lp.edu.ua

Table 3: Predicted NMR Chemical Shifts (GIAO) for this compound Calculated values are not available in the searched literature.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| Carbonyl C | Data not available | N/A |

| Pyridine C2 | Data not available | Data not available |

| Pyridine C4 | Data not available | Data not available |

| Phenyl C1 (ipso) | Data not available | N/A |

| Methylene (B1212753) Cα | Data not available | Data not available |

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. uef.fi It is commonly used to simulate Ultraviolet-Visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. uef.fi This analysis provides the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical spectra are essential for interpreting experimental UV-Vis data and understanding the electronic structure and chromophores within the molecule. For similar phenyl pyridyl ketones, TD-DFT has been used to identify key electronic transitions, often corresponding to π → π* and n → π* transitions. uef.fi Specific TD-DFT results for this compound are not documented in the available literature.

Table 4: Predicted UV-Vis Spectral Data (TD-DFT) for this compound Calculated values are not available in the searched literature.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S0 → S1 | Data not available | Data not available | Data not available |

| S0 → S2 | Data not available | Data not available | Data not available |

Molecular Interactions and Supramolecular Assemblies

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge distribution, intramolecular charge transfer (ICT), and hyperconjugative interactions within a molecule. rsc.org It examines the interactions between filled (donor) and vacant (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate more significant charge delocalization from a donor to an acceptor orbital, which stabilizes the molecule. This analysis is particularly useful for understanding the electronic communication between different parts of a molecule, such as the phenyl and pyridinyl rings in this compound. For related chalcone (B49325) derivatives, NBO analysis has been used to identify significant stabilizing interactions, such as those between π orbitals of the aromatic rings and antibonding π* orbitals of the carbonyl group. rsc.org However, a detailed NBO analysis with E(2) values for this compound is not present in the searched scientific literature.

Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG) Analyses

Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG) analyses are powerful computational tools used to visualize and understand the nature of noncovalent interactions within a molecule and between molecules. researchgate.netresearchgate.netnih.govwikipedia.org These methods are based on the electron density (ρ) and its derivatives. The Reduced Density Gradient (s) is a key parameter that helps in identifying regions of noncovalent interactions. researchgate.net

In these analyses, 3D plots of the RDG are colored to distinguish between different types of interactions:

Blue regions indicate strong attractive interactions, such as hydrogen bonds.

Green regions signify weaker van der Waals interactions.

Red regions denote repulsive steric clashes. scielo.org.mx

A two-dimensional plot of RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ2)ρ) provides quantitative information about the strength and nature of these interactions. scielo.org.mx Spikes in these plots at low density and low RDG values are characteristic of noncovalent interactions. nih.gov

For this compound, an NCI/RDG analysis would be expected to reveal van der Waals interactions within the phenyl and pyridinyl rings, as well as potential weak hydrogen bonds involving the carbonyl oxygen and hydrogens on the aromatic rings.

Illustrative Data Table for RDG Analysis of Potential Interactions:

| Interaction Type | sign(λ2)ρ (a.u.) Range | Color Code | Expected Location in this compound |

| Strong Attractive (Hydrogen Bonds) | Negative | Blue | Between carbonyl oxygen and nearby C-H donors |

| Weak Attractive (van der Waals) | Near Zero | Green | Between phenyl and pyridinyl rings (intramolecular) |

| Repulsive (Steric Clash) | Positive | Red | Crowded regions between atoms |

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) is a method used in quantum chemistry to visualize the localization of electrons in a molecule, providing a clear picture of chemical bonds and lone pairs. jussieu.frwikipedia.org ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, typical of covalent bonds and lone pairs. jussieu.fr A value around 0.5 suggests delocalized electrons, as found in metallic bonds or aromatic systems. researchgate.net

The Localized Orbital Locator (LOL) is a related function that also provides insights into electron localization, particularly in distinguishing different types of chemical bonds. rsc.orgresearchgate.net Both ELF and LOL analyses can offer a chemically intuitive representation of electron distribution. rsc.org

For this compound, ELF and LOL studies would map the covalent bonds within the phenyl and pyridinyl rings, the C-C and C-H bonds of the propanone chain, and the C=O double bond. It would also highlight the lone pairs on the nitrogen atom of the pyridinyl ring and the oxygen atom of the carbonyl group.

Illustrative Data Table for ELF Analysis:

| Molecular Feature | Expected ELF Value | Interpretation |

| C-C Bonds (aliphatic) | High (≈ 0.8-0.9) | Covalent single bond |

| C-C Bonds (aromatic) | Moderate-High | Covalent bond with some delocalization |

| C=O Bond | High | Covalent double bond |

| C-N Bond (pyridinyl) | High | Covalent bond |

| Oxygen Lone Pairs | High (≈ 0.9-1.0) | Localized non-bonding electrons |

| Nitrogen Lone Pair | High (≈ 0.9-1.0) | Localized non-bonding electrons |

Hydrogen Bonding Interactions and Networks

Hydrogen bonds are crucial noncovalent interactions that can significantly influence the structure and properties of molecules. ncert.nic.in In the context of this compound, both intramolecular and intermolecular hydrogen bonds can be computationally investigated. The carbonyl oxygen is a potential hydrogen bond acceptor, while the aromatic C-H groups can act as weak hydrogen bond donors.

Computational studies can predict the geometry and energy of these hydrogen bonds. For instance, in related pyridyl compounds, C-H...N and C-H...O interactions have been shown to play a role in their crystal packing. nih.gov The formation of dimers or larger agglomerates through these interactions can be explored. nih.gov

π-Stacking and Aromatic Interactions

π-stacking is a noncovalent interaction that occurs between aromatic rings. mdpi.com These interactions are important in determining the conformation of molecules and their packing in the solid state. nih.govnih.gov In this compound, intramolecular π-stacking between the phenyl and pyridinyl rings could influence the molecule's preferred conformation. Intermolecular π-stacking would be a significant factor in its crystal engineering. researchgate.net

Computational analysis can quantify the strength and geometry of these π-π interactions. The distance between the centroids of the aromatic rings and their relative orientation (e.g., parallel-displaced, T-shaped) are key parameters.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive behavior of a molecule. researchgate.net It visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential and are prone to nucleophilic attack.

Green regions represent neutral potential. researchgate.net

For this compound, the MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen and the nitrogen of the pyridinyl ring, making them sites for electrophilic attack or coordination to metal ions. The hydrogen atoms, particularly those on the aromatic rings, would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack.

Crystal Engineering Principles and Self-Assembly

Crystal engineering involves the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. rsc.org For this compound, the principles of crystal engineering can be applied to predict and control its solid-state architecture. The self-assembly of this molecule into a crystalline lattice will be governed by a combination of hydrogen bonding, π-stacking, and van der Waals forces. iucr.org

Computational methods can be used to explore potential packing arrangements and to identify the most stable crystal structures. The interplay between different noncovalent interactions, such as C-H...O and C-H...N hydrogen bonds and π-π stacking, will direct the supramolecular assembly. mdpi.com

Advanced Quantum Chemical Applications

Further advanced quantum chemical applications can provide deeper insights into the electronic structure and reactivity of this compound. These can include:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density to define atomic basins and bond critical points, offering a rigorous way to characterize chemical bonds and intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer interactions between filled and vacant orbitals, which can be used to quantify the strength of hydrogen bonds and other donor-acceptor interactions.

Conceptual Density Functional Theory (DFT): This framework uses global and local reactivity descriptors (e.g., chemical potential, hardness, Fukui function) derived from the electron density to predict the reactivity of different sites within the molecule.

These advanced methods would complement the analyses described above, providing a comprehensive theoretical understanding of this compound.

Quantum Theory of Atoms in Molecules (QTAIM)

No studies detailing the QTAIM analysis of this compound were found. This type of analysis would typically involve the characterization of bond critical points (BCPs) to understand the nature of chemical bonds within the molecule, including electron density (ρ(r)), the Laplacian of electron density (∇²ρ(r)), and bond ellipticity (ε). Such data is crucial for quantifying the strength and type (e.g., covalent, ionic, hydrogen bond) of atomic interactions.

Non-linear Optical (NLO) Properties and Hyperpolarizability Calculations

There is no available research on the non-linear optical properties of this compound. Investigations in this area would calculate key parameters like the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β₀) to assess the material's potential for applications in optoelectronics. These calculations are fundamental to understanding how the molecule interacts with an applied electric field and its capacity for generating second-harmonic signals.

Density of States (DOS) Analysis (Total, Partial, Overlap Population)

Specific Total, Partial, and Overlap Population Density of States (TDOS, PDOS, OPDOS) analyses for this compound are not present in the surveyed literature. A DOS analysis would provide insight into the molecular orbital energy levels and their contributions from different atoms or fragments. This is essential for understanding the electronic structure, reactivity, and bonding characteristics of the compound.

Derivatization Strategies and Functional Group Transformations

Modifications of the Pyridinyl Ring

The pyridine (B92270) ring is a key pharmacophore in many biologically active compounds, and its modification can significantly influence the molecule's properties. The lone pair of electrons on the nitrogen atom makes it susceptible to electrophilic attack, and the electronic nature of the ring can be modulated by substituents.

The nitrogen atom of the pyridine ring can be readily alkylated using various alkylating agents, such as alkyl halides, to form quaternary N-alkylpyridinium salts. This transformation converts the neutral pyridine ring into a positively charged pyridinium (B92312) ring, which alters the electronic properties and reactivity of the molecule. This process is a common strategy in peptide conjugation and modification. nih.gov

The resulting pyridinium salt is more susceptible to reduction than the parent pyridine. Catalytic hydrogenation or reduction with hydride reagents can lead to the corresponding N-alkylpiperidine derivative. This two-step sequence of N-alkylation followed by reduction is an effective method for converting the aromatic pyridine ring into a saturated piperidine (B6355638) ring, significantly changing the three-dimensional structure and basicity of the original molecule.

| Reagent | Product of N-Alkylation | Potential Product of Subsequent Reduction |

| Methyl Iodide (CH₃I) | 3-(3-Oxo-3-phenylpropyl)-1-methylpyridinium iodide | 1-(1-Methylpiperidin-3-yl)-3-phenylpropan-1-one |

| Benzyl Bromide (BnBr) | 1-Benzyl-3-(3-oxo-3-phenylpropyl)pyridinium bromide | 1-(1-Benzylpiperidin-3-yl)-3-phenylpropan-1-one |

| Ethyl Bromoacetate | 1-(2-Ethoxy-2-oxoethyl)-3-(3-oxo-3-phenylpropyl)pyridinium bromide | 1-(1-(2-Ethoxy-2-oxoethyl)piperidin-3-yl)-3-phenylpropan-1-one |

The reactivity of the pyridine ring in 3-Phenyl-1-(3-pyridinyl)-1-propanone towards nucleophilic or electrophilic attack can be fine-tuned by introducing substituents onto the ring. The position and electronic nature of these substituents dictate the regioselectivity and rate of reactions.

Electron-withdrawing groups (EWGs), such as cyano (-CN) or nitro (-NO₂) groups, decrease the electron density of the pyridine ring, making it more susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.net Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, increase the ring's electron density, enhancing its reactivity towards electrophiles. These substituent effects have been shown to control the reactivity of metal centers in pyridinophane complexes and modulate the regioselectivity in reactions involving pyridyne intermediates. nih.govnih.gov For instance, the presence of an EWG can render the metal center more electron-deficient and thus more reactive. nih.gov

| Substituent Type | Example | Position on Pyridine Ring | Expected Effect on Reactivity |

| Electron-Withdrawing Group (EWG) | -NO₂, -CN, -Cl | 4- or 6- position | Activates the ring for nucleophilic attack |

| Electron-Donating Group (EDG) | -OCH₃, -N(CH₃)₂ | 4- or 6- position | Activates the ring for electrophilic attack |

| Halogen | -Br, -I | Any position | Can act as a leaving group in SNAr or a handle for cross-coupling reactions |

Transformations of the Carbonyl Group

The carbonyl group is one of the most versatile functional groups in organic chemistry, serving as a precursor for a wide array of other functionalities.

The ketone functionality in this compound can be readily reduced to a secondary alcohol, yielding 3-Phenyl-1-(3-pyridinyl)-1-propanol. This transformation is a fundamental reaction in organic synthesis. wikipedia.org Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org NaBH₄ is a milder reagent often used in alcoholic solvents like methanol (B129727) or ethanol, while LiAlH₄ is a much stronger reducing agent requiring anhydrous conditions, typically in ethers like diethyl ether or tetrahydrofuran (B95107) (THF). fiveable.mechemguide.co.uk The reduction of a ketone results in the formation of a new chiral center, producing a racemic mixture of the corresponding secondary alcohol unless a chiral reducing agent is employed. fiveable.meorganic-chemistry.org

| Reducing Agent | Reaction Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, Room Temperature | 3-Phenyl-1-(3-pyridinyl)-1-propanol |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether (e.g., THF), followed by aqueous workup | 3-Phenyl-1-(3-pyridinyl)-1-propanol |

The carbonyl group undergoes condensation reactions with primary amines and hydrazine (B178648) derivatives to form imines (Schiff bases) and hydrazones, respectively. masterorganicchemistry.com The reaction of this compound with a primary amine (R-NH₂) under mildly acidic conditions yields the corresponding N-substituted imine. researchgate.net Similarly, reaction with hydrazine (H₂N-NH₂) or a substituted hydrazine (e.g., phenylhydrazine) produces the hydrazone or a phenylhydrazone. thebrpi.org These reactions are typically reversible and may require the removal of water to drive the equilibrium toward the product. nih.gov Imines and hydrazones are valuable synthetic intermediates; for example, hydrazones can be further reduced to amines via the Wolff-Kishner reaction. masterorganicchemistry.com

| Reagent | Product Class | General Product Structure |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | A molecule with a C=N-R bond replacing the C=O group |

| Hydrazine (H₂N-NH₂) | Hydrazone | A molecule with a C=N-NH₂ bond replacing the C=O group |

| Phenylhydrazine (Ph-NH-NH₂) | Phenylhydrazone | A molecule with a C=N-NHPh bond replacing the C=O group |

Derivatization for Enhanced Analytical Utility

Chemical derivatization is a powerful strategy to improve the analytical detection and quantification of a target molecule. By introducing a specific tag, properties such as volatility, thermal stability, or detectability (e.g., UV absorbance or fluorescence) can be enhanced for techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

For this compound, the carbonyl group is an ideal target for derivatization. Reagents that react specifically with ketones can be used to attach a chromophore or fluorophore. For instance, derivatization with N-(9-Fluorenylmethoxycarbonyl)-hydrazine (FMOC-hydrazine) can introduce a highly fluorescent FMOC group, allowing for sensitive detection by HPLC with fluorescence detection (HPLC-FLD). nih.gov Another common derivatizing agent for carbonyl compounds is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a colored 2,4-dinitrophenylhydrazone that can be easily detected by HPLC-UV. For analysis of reducing sugars, 1-phenyl-3-methyl-5-pyrazolone (PMP) is a widely used derivatization reagent for LC-UV and LC-MS detection, highlighting a strategy of tagging functional groups for improved analysis. nih.govplos.org Such derivatization can be crucial for quantifying low levels of the compound in complex matrices. nih.gov

| Derivatizing Agent | Target Functional Group | Purpose of Derivatization | Analytical Technique |

| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl (Ketone) | Introduce a strong UV chromophore | HPLC-UV |

| N-(9-Fluorenylmethoxycarbonyl)-hydrazine (FMOC-hydrazine) | Carbonyl (Ketone) | Introduce a fluorescent tag | HPLC-FLD |

| Phenylboronic acid (PBA) | Not directly applicable, but illustrates derivatization of diols for GC-MS | Enhance volatility and MS signal | GC-MS |

Volatilization Techniques for Chromatographic Analysis (e.g., Silylation, Alkylation)

Gas chromatography (GC) is a powerful analytical technique that requires compounds to be volatile and thermally stable. While this compound possesses some volatility, its polarity, attributed to the ketone functional group and the nitrogen atom in the pyridine ring, can lead to poor peak shape and reduced resolution during GC analysis. Derivatization techniques can mitigate these issues by converting polar functional groups into less polar, more volatile ones.

Silylation: This is a common derivatization method where an active hydrogen in a polar functional group is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com Although the ketone in this compound does not have an active hydrogen, it can exist in equilibrium with its enol tautomer, which contains a hydroxyl (-OH) group. This enol form can be targeted by silylating reagents. The reaction converts the polar hydroxyl group into a non-polar TMS ether, which increases the molecule's volatility and reduces its polarity, making it more amenable to GC analysis. phenomenex.com

Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). phenomenex.comresearchgate.net The reaction is often facilitated by a polar aprotic solvent, such as pyridine, which can also act as a catalyst. phenomenex.comresearchgate.net The resulting TMS derivative exhibits a lower boiling point and higher vapor pressure, leading to improved chromatographic performance on low- to moderately-polar siloxane-based GC columns. phenomenex.com

Alkylation: This technique introduces an alkyl group into a molecule. For this compound, the primary site for alkylation would be the nitrogen atom of the pyridine ring. However, this process (quaternization) would form an ionic salt, drastically decreasing volatility and making the compound unsuitable for GC. A more relevant application is pyrolytic alkylation, a technique where heat is used in the presence of an alkylating agent like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH). core.ac.uk This method is typically used for complex macromolecules to break them down into smaller, alkylated fragments for analysis. core.ac.uk While not a standard pre-analysis derivatization for a small molecule like this, it illustrates a potential transformation pathway under specific thermal conditions.

| Technique | Target Site | Typical Reagent | Primary Effect | Suitability for GC |

|---|---|---|---|---|

| Silylation | Hydroxyl group of the enol tautomer | BSTFA, MSTFA | Increases volatility, decreases polarity | High |

| Alkylation (Pyrolytic) | Ketone and ring structures (fragmentation) | TMAH, TBAH | Forms alkylated thermal degradation products | Applicable for structural elucidation |

Chiral Derivatizing Agents for Stereochemical Analysis (e.g., Enantiomeric Excess Determination)

The parent compound, this compound, is achiral and therefore does not have enantiomers. However, stereochemical analysis becomes relevant if the ketone group is reduced to a secondary alcohol, 3-Phenyl-1-(3-pyridinyl)-1-propanol, which contains a chiral center at the carbon bearing the hydroxyl group. To determine the enantiomeric excess (e.e.) of this chiral alcohol, chiral derivatizing agents (CDAs) are employed.

A CDA is an enantiomerically pure compound that reacts with both enantiomers of the chiral analyte to form a pair of diastereomers. nih.govscielo.br Diastereomers have different physical properties and can be distinguished and quantified using standard analytical methods like NMR spectroscopy or chromatography (GC or HPLC). semanticscholar.orgunipi.it

For the chiral alcohol derivative, a common strategy is to use a chiral carboxylic acid, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric esters. semanticscholar.org The resulting diastereomers will exhibit distinct signals in an NMR spectrum or separate peaks in a chromatogram. acs.org The relative integration of these signals or the area of the peaks directly corresponds to the ratio of the original enantiomers, allowing for the precise determination of enantiomeric excess. acs.orgnih.gov

Other techniques involve the use of chiral solvating agents (CSAs), which form non-covalent diastereomeric complexes, or fluorescence-based assays that utilize the self-assembly of chiral components to produce a measurable signal differential between enantiomers. unipi.itnih.gov

| Agent Type | Example Agent | Mechanism | Analytical Method |

|---|---|---|---|

| Chiral Derivatizing Agent (CDA) | Mosher's acid | Forms covalent diastereomeric esters | NMR, HPLC, GC |

| Chiral Solvating Agent (CSA) | Cyclodextrins, Crown ethers | Forms non-covalent diastereomeric complexes | NMR |

| Fluorescence-based Assay Component | Chiral amines (e.g., tryptophanol) and boronic acids | Forms fluorescent diastereomeric complexes | Fluorimetry |

Strategic Placement of Steric and Electronic Modifiers

The strategic placement of substituents on the phenyl or pyridinyl rings of this compound can systematically modify its steric and electronic properties. These modifications are fundamental in medicinal chemistry and materials science to tune the molecule's biological activity, selectivity, solubility, and metabolic stability. The principles are similar to those applied to related structures like chalcones (1,3-diphenyl-2-propen-1-ones), where substituents play a critical role in defining the compound's function. nih.govrsc.org

Electronic Modifiers: The electronic nature of the molecule can be altered by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic rings.

Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) or amino (-NH₂) increase the electron density of the aromatic ring they are attached to. This can influence the reactivity of the ketone and the basicity of the pyridine nitrogen.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halides (-Cl, -F) decrease the electron density of the ring. An EWG on the phenyl or pyridinyl ring can impact the molecule's ability to participate in hydrogen bonding or π-π stacking interactions. rsc.org

Steric Modifiers: The size and shape (steric bulk) of a molecule can be adjusted by adding substituents of varying sizes. A bulky group, such as a tert-butyl group, can introduce steric hindrance that restricts bond rotation, influences the molecule's preferred conformation, and can enhance selectivity by preventing non-specific binding to biological targets. rsc.org Conversely, smaller groups can be used to probe a binding pocket with minimal steric interference.

| Modifier Group | Placement (Example Ring) | Primary Effect | Potential Influence |

|---|---|---|---|

| -OCH₃ (Methoxy) | Phenyl | Electronic (Donating) | Increases electron density, may alter binding affinity |

| -Cl (Chloro) | Pyridinyl | Electronic (Withdrawing) | Decreases electron density, alters polarity |

| -NO₂ (Nitro) | Phenyl | Electronic (Strongly Withdrawing) | Significantly alters electronic profile and potential for interactions |

| -C(CH₃)₃ (tert-Butyl) | Phenyl | Steric (Bulky) | Introduces steric hindrance, influences conformation and binding selectivity |

Applications in Advanced Organic Synthesis and Precursor Chemistry

Role as a Synthetic Building Block

The bifunctional nature of 3-Phenyl-1-(3-pyridinyl)-1-propanone, specifically its ketone functionality and the reactive methylene (B1212753) group alpha to the carbonyl, makes it an ideal starting material for the construction of various cyclic and acyclic systems. Its utility is particularly pronounced in the synthesis of nitrogen-containing compounds due to the presence of the pyridinyl ring.

This compound serves as a key precursor for the synthesis of a variety of heterocyclic systems, most notably quinoxalines and pyrazoles. The synthetic strategy for these heterocycles typically involves the in situ generation of a 1,2- or 1,3-dicarbonyl compound from the propanone backbone, which then undergoes condensation with appropriate binucleophiles.

For the synthesis of quinoxalines , the propanone can be oxidized to the corresponding 1,2-dicarbonyl derivative, 1-phenyl-2-(pyridin-3-yl)ethane-1,2-dione. This diketone can then be condensed with various o-phenylenediamines to afford a range of substituted quinoxalines. The reaction proceeds through a cyclocondensation mechanism, which is a well-established and efficient method for quinoxaline (B1680401) synthesis. nih.govrsc.orgamericanelements.comclockss.orgmdpi.com The general applicability of this method allows for the introduction of diverse substituents on both the phenylenediamine and the dicarbonyl component, leading to a library of quinoxaline derivatives.

The synthesis of pyrazoles from this compound proceeds via its conversion to the 1,3-dicarbonyl analogue, 1-phenyl-3-(pyridin-3-yl)propane-1,3-dione. This β-diketone is a versatile precursor that readily undergoes condensation with hydrazine (B178648) or its derivatives to yield pyrazoles. nih.govacs.orgorganic-chemistry.org The regioselectivity of the cyclization can be influenced by the substitution on the hydrazine and the reaction conditions, allowing for the controlled synthesis of specific pyrazole (B372694) isomers. Research has demonstrated the utility of 1-phenyl-3-(pyridin-3-yl) precursors in the synthesis of fused heterocyclic systems, such as imidazo[4,5-c]pyrazoles and pyrazolo[3,4-d]thiazoles, highlighting the role of this scaffold in generating complex, biologically relevant molecules.

Table 1: Synthesis of Heterocyclic Systems from this compound Precursors

| Heterocycle | Precursor from this compound | Reagent | General Reaction |

| Quinoxaline | 1-Phenyl-2-(pyridin-3-yl)ethane-1,2-dione | o-Phenylenediamine | Cyclocondensation |

| Pyrazole | 1-Phenyl-3-(pyridin-3-yl)propane-1,3-dione | Hydrazine | Cyclocondensation |

The structural framework of this compound, particularly its dicarbonyl derivatives, can be incorporated into larger macrocyclic structures. The synthesis of nitrogen-containing macrocycles often relies on the condensation of dicarbonyl compounds with diamines or other binucleophiles under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. researchgate.netmdpi.com

The pyridinyl nitrogen atom within the this compound scaffold can act as a coordination site for metal ions, which can serve as templates to facilitate macrocyclization. Furthermore, the phenyl and pyridinyl groups can be functionalized to introduce additional reactive sites for the construction of more complex macrocyclic and cage-like scaffolds. While specific examples of macrocycle synthesis starting directly from this compound are not extensively documented, the principles of macrocyclization using similar pyridyl-containing dicarbonyl compounds are well-established in the literature. nih.gov

Precursor to Diversified Molecular Architectures

Beyond its direct use in heterocycle synthesis, this compound is a valuable starting material for the development of diverse molecular architectures through strategic synthetic planning.

The functional handles present in this compound allow for its application in both convergent and divergent synthetic strategies.

In a convergent synthesis , the molecule can be elaborated into a significant fragment of a larger target molecule. This fragment is then combined with other separately synthesized fragments in the later stages of the synthesis. For example, the pyridinyl ring can be functionalized with a reactive group, and the ketone can be transformed into another functional group, creating a bifunctional building block for convergent approaches.

Conversely, in a divergent synthesis , this compound can serve as a common precursor from which a variety of structurally distinct compounds can be prepared. For instance, selective reactions at the carbonyl group, the α-methylene position, the phenyl ring, or the pyridinyl ring can lead to a diverse library of compounds. The differential reactivity of these sites allows for a stepwise and controlled diversification of the molecular scaffold. nih.govmdpi.com

This compound can be transformed into a range of advanced intermediates that are valuable for further synthetic manipulations. For example, reduction of the ketone yields the corresponding secondary alcohol, which can be a chiral building block if the reduction is performed enantioselectively. The methylene group adjacent to the carbonyl can be functionalized through various C-C and C-X bond-forming reactions to introduce additional complexity.

Furthermore, the pyridinyl and phenyl rings can undergo a variety of substitution reactions to introduce new functional groups, which can then be used for cross-coupling reactions or other transformations in a multi-step synthesis. The stability of the propanone backbone allows for a wide range of chemical modifications to be performed on the aromatic rings without decomposition of the core structure.

Methodologies for Stereoselective Synthesis

The creation of chiral centers is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. For derivatives of this compound, stereoselective synthesis can be approached through the asymmetric reduction of the corresponding α,β-unsaturated ketone (chalcone).

The precursor to this compound, 3-phenyl-1-(pyridin-3-yl)prop-2-en-1-one, is a chalcone (B49325) derivative that can undergo enantioselective reduction of its carbon-carbon double bond or its carbonyl group. Catalytic asymmetric hydrogenation or transfer hydrogenation are powerful methods for the enantioselective reduction of such substrates. Various chiral catalysts, often based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands, have been shown to be effective in the asymmetric reduction of chalcones and other α,β-unsaturated ketones. nih.govnih.govdicp.ac.cn The choice of catalyst, ligand, and reaction conditions can control the stereochemical outcome of the reduction, leading to either the (R)- or (S)-enantiomer of the corresponding saturated ketone or alcohol.

Table 2: Potential Stereoselective Transformations of 3-Phenyl-1-(pyridin-3-yl)prop-2-en-1-one

| Transformation | Product | Method | Catalyst/Reagent Example |

| Asymmetric C=C reduction | (R)- or (S)-3-Phenyl-1-(pyridin-3-yl)propan-1-one | Catalytic Hydrogenation | Chiral Rh or Ru complexes |

| Asymmetric C=O reduction | (R)- or (S)-3-Phenyl-1-(pyridin-3-yl)prop-2-en-1-ol | Asymmetric Transfer Hydrogenation | Chiral Ru or Ir complexes |

| Diastereoselective reduction | syn- or anti-3-Phenyl-1-(pyridin-3-yl)propane-1,3-diol | Substrate-controlled reduction | Diastereoselective reducing agents |

Control of Regioselectivity and Stereoselectivity in Carbonyl Reactions

The carbonyl group of this compound presents a key site for synthetic transformations. Controlling the regioselectivity and stereoselectivity of reactions at this site is crucial for the synthesis of complex molecules with defined three-dimensional structures. Research has shown that the pyridine (B92270) ring and the adjacent phenylpropyl chain significantly influence the outcome of carbonyl reactions.

The regioselectivity of reactions, such as enolate formation, is directed by both electronic and steric factors. The electron-withdrawing nature of the pyridinyl group can influence the acidity of the α-protons, while the bulky phenylpropyl group can sterically hinder the approach of reagents to one side of the molecule. In reactions like the Scholl reaction, which involves intramolecular carbon-carbon bond formation, the substitution pattern on aromatic precursors dictates the regioselectivity of the cyclization. chemrxiv.org Studies on related systems have demonstrated that specific substitution patterns can lead to highly controlled and predictable outcomes, enabling the synthesis of complex polycyclic aromatic structures. chemrxiv.org

Stereoselectivity in reactions such as nucleophilic additions to the carbonyl is often achieved through the use of chiral catalysts or auxiliaries. For instance, the Paternò-Büchi reaction, a photochemical cycloaddition between a carbonyl compound and an alkene, can exhibit high regio- and stereocontrol. researchgate.net The stereochemical outcome is often rationalized by the stability of the intermediate biradicals formed during the reaction. researchgate.net In reactions involving furan (B31954) derivatives, high diastereoselectivity has been observed, with the stereocontrol explained by the energy differences between possible biradical intermediates. researchgate.net

Interactive Table: Factors Influencing Selectivity in Carbonyl Reactions

| Factor | Influence on Regioselectivity | Influence on Stereoselectivity | Example Reaction Type |

| Electronic Effects | Directs enolate formation based on α-proton acidity. | Can influence the facial selectivity of nucleophilic attack. | Aldol (B89426) Condensation |

| Steric Hindrance | Hinders reagent approach to one face of the molecule. | Governs the direction of attack by bulky reagents. | Grignard Reaction |

| Chiral Catalysts | Can create a chiral environment around the substrate. | Induces the formation of one enantiomer over the other. | Asymmetric Hydrogenation |

| Chiral Auxiliaries | Covalently attached chiral groups that direct reaction stereochemistry. | High diastereoselectivity can be achieved. | Evans' Aldol Reaction |

| Reaction Conditions | Solvent and temperature can alter the transition state energies. | Can favor kinetic or thermodynamic products. | Michael Addition |

Asymmetric Induction in Nucleophilic Additions to the Ketone

Asymmetric induction in nucleophilic additions to the prochiral ketone of this compound is a powerful strategy for creating chiral centers. This approach is fundamental in pharmaceutical synthesis, where the chirality of a molecule is often directly linked to its therapeutic efficacy. nih.gov The goal is to control the addition of a nucleophile to the carbonyl carbon in such a way that one of the two possible stereoisomeric products is formed preferentially.

One common method to achieve this is through catalytic asymmetric reduction. researchgate.net This involves the use of a chiral catalyst, often a transition metal complex with a chiral ligand, to deliver a hydride to the carbonyl face-selectively. For example, the enantioselective hydrogenation of related ketones using chiral ruthenium catalysts has been reported to produce chiral alcohols with high enantiomeric excess. googleapis.com The choice of metal, ligand, and reaction conditions is critical for achieving high levels of stereocontrol.

Another approach involves the use of enzymes as biocatalysts. nih.gov Alcohol dehydrogenases, for instance, can reduce ketones to chiral alcohols with excellent enantioselectivity (often >99% enantiomeric excess) under mild reaction conditions. nih.gov This chemoenzymatic approach is increasingly favored due to its high selectivity and environmentally benign nature. nih.govnih.gov The reduction of various prochiral ketones to their corresponding chiral alcohols has been successfully demonstrated using enzymes like alcohol dehydrogenase from Lactobacillus kefir. nih.gov

Furthermore, the addition of organometallic reagents, such as Grignard or organolithium reagents, can be rendered asymmetric by the presence of a chiral ligand or auxiliary. The level of asymmetric induction depends on the ability of the chiral element to differentiate between the two faces of the carbonyl group in the transition state. youtube.com

Table: Comparison of Asymmetric Reduction Methods for Ketones

| Method | Catalyst/Reagent | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |

| Catalytic Asymmetric Hydrogenation | Chiral Ru, Rh, or Ir complexes | 80-99% | High turnover numbers, broad substrate scope. | Requires high-pressure hydrogen, expensive catalysts. |

| Catalytic Asymmetric Transfer Hydrogenation | Chiral Ru or Rh complexes with a hydrogen donor (e.g., isopropanol) | 85-99% | Avoids high-pressure hydrogen, milder conditions. mdpi.com | May have lower turnover numbers than direct hydrogenation. |

| Chemoenzymatic Reduction | Alcohol Dehydrogenases (ADHs) | >95-99% | Extremely high enantioselectivity, mild aqueous conditions, environmentally friendly. nih.gov | Substrate scope can be limited, enzyme stability. |

| Stoichiometric Chiral Reducing Agents | Chiral boranes (e.g., DIP-Chloride) | 90-99% | High enantioselectivity, predictable stereochemistry. | Requires stoichiometric amounts of expensive reagents, generates significant waste. |

Bio-inspired Synthetic Pathways (focusing on chemical transformations, not biological activity itself)

Bio-inspired synthesis seeks to mimic the efficiency and selectivity of natural biosynthetic pathways to create complex molecules. While not delving into the biological activity of this compound itself, its structural motifs, particularly the pyridine ring, are found in numerous alkaloids and natural products. Synthetic strategies can draw inspiration from the chemical transformations observed in the biosynthesis of these compounds.

For example, the formation of pyridone structures from nicotinamide (B372718) derivatives in biological systems involves oxidative transformations. mdpi.com Inspired by this, synthetic chemists can devise pathways that utilize selective oxidation of the pyridine ring in precursors like this compound to generate novel heterocyclic scaffolds. The condensation of ynones, which are structurally related to the propanone backbone, with active methylene compounds is a powerful method for constructing pyridone rings in a laboratory setting. researchgate.net

Furthermore, the biosynthesis of molecules like 3-phenylpropanol in organisms such as E. coli involves a series of enzymatic reductions and modifications starting from phenylalanine. researchgate.net A bio-inspired chemical approach could involve a retrosynthetic analysis that breaks down the target molecule into simpler, readily available precursors, mimicking the convergent nature of biosynthetic pathways. This could involve, for instance, a multi-component reaction where the phenyl, pyridinyl, and propanone fragments are assembled in a single, efficient step. The reaction of secondary phosphine (B1218219) oxides with pyridines and propynenitriles, for example, demonstrates a complex yet controlled assembly of multiple components to form functionalized dihydropyridines. researchgate.net Such strategies, inspired by the elegance of natural product synthesis, offer efficient and novel routes to complex chemical architectures.

Q & A

Q. What experimental controls are essential when studying off-target effects of this compound?

- Methodological Answer :

- Negative controls : Use enantiomers or inactive analogs (e.g., 3-Phenyl-1-(4-pyridinyl)-1-propanone) to confirm target specificity.

- Positive controls : Include known modulators (e.g., Bupropion for norepinephrine reuptake inhibition) to benchmark activity.

- Counter-screening : Test against unrelated targets (e.g., kinases, GPCRs) to rule out polypharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.